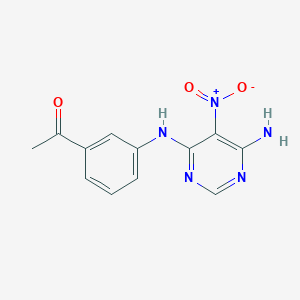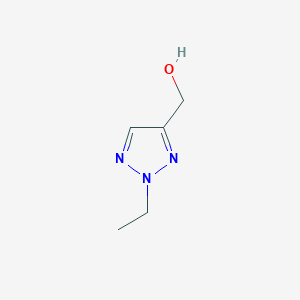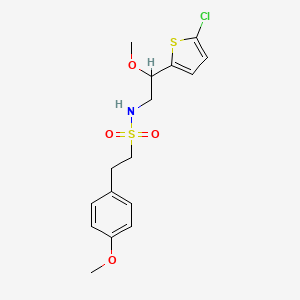
1-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline hydrochloride is a chemical compound with the empirical formula C7H12N2O and a molecular weight of 140.18 g/mol. It is a solid compound with the following SMILES notation: OC©C1=CN(N=C1)CC . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers.
Molecular Structure Analysis
The molecular structure of 1-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline hydrochloride consists of a pyrazole ring (with an ethyl substituent at position 1) fused to a beta-carboline ring system. The presence of the methyl group and the tetrahydro structure adds complexity to the molecule .Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthetic Chemistry Applications
This compound and its derivatives have been a focal point in synthetic chemistry due to their complex structure and potential for creating novel materials. For instance, the polyazanaphthalenes synthesis demonstrates the compound's versatility in generating various derivatives through reactions with nucleophilic reagents, highlighting its utility in developing new chemical entities with potential applications in material science and pharmaceuticals (Harb et al., 1989).
Material Science Applications
In material science, the corrosion inhibition properties of pyrazole derivatives have been explored. For example, pyrazole derivatives exhibit significant potential as corrosion inhibitors for steel in acidic environments, showcasing their importance in industrial applications where material longevity and durability are critical (Herrag et al., 2007).
Biochemical Research
Biochemical research has delved into the antimicrobial and antifungal properties of pyrazoline and pyrazole derivatives, indicating their potential as lead compounds in developing new antimicrobial agents. This is crucial in the face of rising antibiotic resistance and the need for new therapeutic options (Hassan, 2013). Furthermore, the synthesis of β-carboline hybrids has shown significant anticancer activity, highlighting the compound's potential in cancer research and therapy development (Kamal et al., 2014).
Propriétés
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4.ClH/c1-3-21-10-12(9-19-21)16-17-13(6-7-18-16)14-8-11(2)4-5-15(14)20-17;/h4-5,8-10,16,18,20H,3,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLANTLXJUBXIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride](/img/structure/B2695812.png)
![Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2695817.png)


![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)
![1-(2,4-dichlorophenyl)-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695823.png)
![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695826.png)
![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695828.png)

![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)
![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)isoquinolin-1-one](/img/structure/B2695831.png)

